2-(2-Methylquinolin-4-yl)propan-2-amine
Description
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(2-methylquinolin-4-yl)propan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-9-8-11(13(2,3)14)10-6-4-5-7-12(10)15-9/h4-8H,14H2,1-3H3 |
InChI Key |
KDDHORBTTASOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Arylvinylquinolines as Precursors
The synthesis of the core quinoline structure, 2-(2-Methylquinolin-4-yl) , can be achieved through a modified Knoevenagel reaction involving 2-methylquinoline derivatives and aryl aldehydes. This method was optimized to improve yields and reduce side reactions, employing zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF) for 0.5–1 hour, achieving yields between 74–92%.
2-Methylquinoline + Aryl aldehyde --(ZnCl₂, DMF, reflux)--> 2-Arylvinylquinoline
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Modified Knoevenagel | Zinc chloride | DMF | Reflux | 0.5–1 h | 74–92 |
Cyclization to Form 2-Methylquinolin-4-ol and Derivatives
Further functionalization involves cyclization of intermediates to form quinoline derivatives with hydroxyl groups at the 4-position, which can be converted into amino derivatives. For example, the synthesis of 6-substituted-2-methylquinolin-4-ols involves heating compounds with diphenyl ether at 250°C, followed by chlorination using phosphorus oxychloride to give 6-substituted-4-chloro-2-methylquinolines.
2-Substituted-2-methylquinoline --(PCl₅, 80°C)--> 6-Substituted-4-chloro-2-methylquinoline
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | Phosphorus oxychloride | 80°C, 1.5 h | 97–98 |
Direct Functionalization of the Quinoline Core
Nucleophilic Substitution and Amination
The introduction of the amino group at the 4-position of the quinoline ring can be achieved through nucleophilic substitution of halogenated quinolines. For instance, 4-chloro-2-methylquinoline reacts with methylamine derivatives under basic conditions to produce the target 2-(2-Methylquinolin-4-yl)propan-2-amine .
4-Chloro-2-methylquinoline + tert-butylamine --(Base)--> this compound
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| tert-Butylamine | Reflux, base | Variable |
Reductive Amination Approaches
Alternatively, reductive amination of quinoline aldehyde intermediates with appropriate amines provides a route for selective amine installation. This involves initial formation of an imine followed by reduction using sodium cyanoborohydride or similar reducing agents.
Advanced Synthetic Routes Based on Recent Literature
Multi-Step Synthesis via Cyclization and Functional Group Transformation
Recent research demonstrates the synthesis of quinoline derivatives via Friedländer reactions under solvent-free conditions using polyphosphoric acid, which can be adapted for the synthesis of substituted quinoline amines. For example, heating 2-aminobenzaldehyde with ketones in the presence of polyphosphoric acid yields quinoline derivatives that can be further functionalized.
2-Aminobenzaldehyde + Ketone --(PPA, 90°C)--> Quinoline derivative
Use of Transition Metal Catalysis
Transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination, can be employed to attach the amine group directly to the quinoline core, especially for aryl halide intermediates.
Aryl halide quinoline + Amine --(Pd catalyst, base)--> Aminated quinoline
| Catalyst | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Amine, base | 85°C, 2 days | Variable |
Summary of Key Data and Discoveries
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylquinolin-4-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-4-yl)propan-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
2-Phenyl-N-propan-2-ylquinolin-4-amine (CAS 128924-99-2)
This compound replaces the 2-methyl group in the target molecule with a phenyl substituent. However, the methyl group in the target compound may offer metabolic stability advantages by reducing susceptibility to oxidative enzymes. The molecular weight (262.35 g/mol) and density (1.116 g/cm³) of this analogue are reported, but its pharmacological profile remains uncharacterized .
Other Quinoline Derivatives
Quinoline-based amines, such as 8-hydroxyquinoline derivatives, are well-studied for metal chelation and antimicrobial properties. However, the propan-2-amine substituent in 2-(2-methylquinolin-4-yl)propan-2-amine distinguishes it from these compounds, likely altering solubility and target selectivity .
Propan-2-amine Derivatives with Aromatic Substituents
2-(4-Ethylphenyl)propan-2-amine (CAS 17797-07-8)
This compound features a 4-ethylphenyl group instead of a quinoline ring. Such phenyl-substituted propan-2-amine derivatives are often intermediates in psychoactive substance synthesis, though their biological activities are less defined compared to quinoline analogues .
2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride
This compound is studied for pharmacological applications, suggesting that halogenated aromatic propan-2-amine derivatives may exhibit CNS activity .
2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine (3ag)
From Hirata’s thesis, this compound (molecular weight 373.52 g/mol) demonstrates the impact of methoxy and tolyl groups on stereochemistry. Its optical activity ([α]D²⁰ = −10.57) highlights the role of chiral centers in biological targeting, a feature shared with the target quinoline derivative if synthesized enantioselectively .
Heterocyclic Propan-2-amine Analogues
2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1215936-45-0)
This pyrazole-containing derivative (molecular weight 139.20 g/mol) is used in synthetic chemistry for building blocks. The pyrazole ring’s nitrogen atoms enable coordination with metal catalysts, a property absent in the quinoline-based target compound .
Physicochemical and Pharmacological Comparisons
Key Properties
| Compound | Molecular Weight (g/mol) | Substituents | Physical State | Optical Activity ([α]D²⁰) |
|---|---|---|---|---|
| This compound | 214.29* | 2-Me-quinoline, propan-2-amine | Not reported | Not reported |
| 2-Phenyl-N-propan-2-ylquinolin-4-amine | 262.35 | 2-Ph-quinoline, propan-2-amine | Solid | N/A |
| 2-(4-Ethylphenyl)propan-2-amine | 163.26 | 4-Et-phenyl | Liquid | N/A |
| 3ag (Hirata, 2021) | 373.52 | 4-MeO-phenyl, m-tolyl | Solid | −10.57 (68% ee) |
*Calculated based on formula C₁₃H₁₆N₂.
Pharmacological Insights
- Quinoline Derivatives: The quinoline ring’s nitrogen enables interactions with enzymes or receptors via lone-pair electrons, as seen in antimalarial drugs like chloroquine. The target compound’s methyl group may reduce metabolic degradation compared to phenyl analogues .
- Chiral Specificity: Compounds like 3ag and 3ah from Hirata’s work emphasize the importance of enantiomeric purity in biological activity, a critical consideration for the quinoline derivative’s synthetic route .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methylquinolin-4-yl)propan-2-amine, and how can reaction conditions be fine-tuned to improve yield?
- Methodology :
- Start with 2-methylquinoline-4-carboxylic acid or its derivatives. Use reductive amination with acetone and ammonium acetate under hydrogenation conditions (e.g., Pd/C catalyst) to introduce the propan-2-amine group.
- Optimize temperature (60–80°C), solvent choice (ethanol or THF), and reaction time (12–24 hrs) to maximize yield .
- Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and verify purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Assign peaks using - and -NMR to confirm the quinoline core (aromatic protons at δ 7.5–8.5 ppm) and propan-2-amine group (singlet for methyl groups at δ 1.5–1.7 ppm).
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX software for refinement to resolve bond angles and confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
